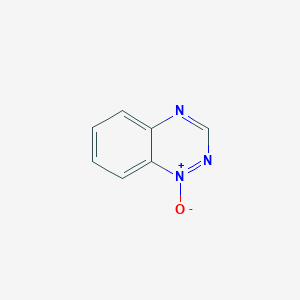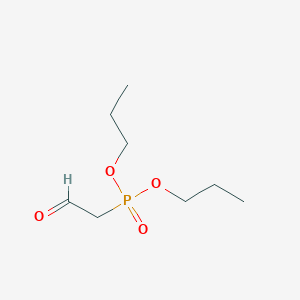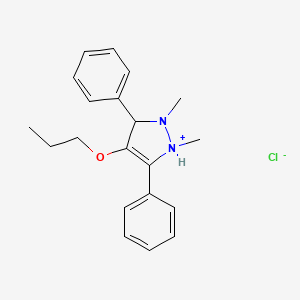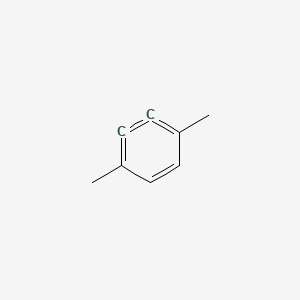
1,2,3-Trimethylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethylchrysene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a chrysene backbone with three methyl groups attached at the 1, 2, and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylchrysene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of chrysene using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of chrysene followed by selective methylation at the desired positions. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Trimethylchrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
1,2,3-Trimethylchrysene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological activity helps understand the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Studies investigate its potential role in carcinogenesis and its effects on cellular processes.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethylchrysene involves its interaction with molecular targets such as enzymes and receptors. It can form reactive intermediates that bind to DNA, leading to potential mutagenic and carcinogenic effects. The pathways involved include metabolic activation by cytochrome P450 enzymes, followed by the formation of DNA adducts.
Comparaison Avec Des Composés Similaires
- 1,2,4-Trimethylchrysene
- 1,3,5-Trimethylchrysene
- 1,2,3-Trimethylbenzene
Comparison: 1,2,3-Trimethylchrysene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and biological activity. Compared to other trimethyl-substituted chrysenes, it may exhibit different reactivity patterns in substitution and oxidation reactions. Its structural uniqueness also affects its interaction with biological targets, making it a compound of particular interest in toxicological studies.
Propriétés
Numéro CAS |
60826-77-9 |
|---|---|
Formule moléculaire |
C21H18 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1,2,3-trimethylchrysene |
InChI |
InChI=1S/C21H18/c1-13-12-21-17(15(3)14(13)2)10-11-19-18-7-5-4-6-16(18)8-9-20(19)21/h4-12H,1-3H3 |
Clé InChI |
HYGMNAZASKCROL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
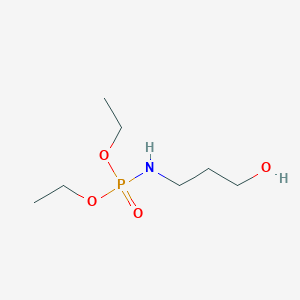
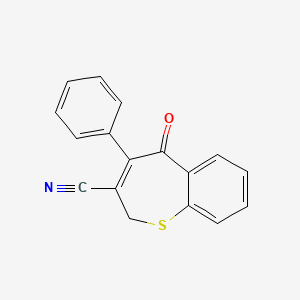

![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
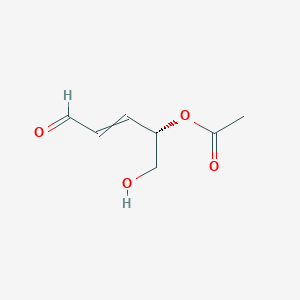

![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
